3-Fluoro-5-(trifluoromethoxy)phenylacetic acid molecular weight
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid molecular weight
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid
This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, a fluorinated building block of significant interest to professionals in pharmaceutical research, medicinal chemistry, and drug development. We will delve into its fundamental properties, plausible synthetic routes, analytical characterization, and potential applications, offering field-proven insights into its utility.
Core Physicochemical Properties
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid belongs to a class of substituted phenylacetic acids. The introduction of both a fluorine atom and a trifluoromethoxy group onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold in the design of novel therapeutic agents. The trifluoromethoxy (-OCF₃) group, in particular, is often used as a bioisostere for other groups, offering a unique combination of steric and electronic features.
The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 238.14 g/mol | [1] |
| Molecular Formula | C₉H₆F₄O₃ | [1] |
| CAS Number | 1352999-94-0 | [1] |
| IUPAC Name | 2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | [1] |
Chemical Structure:
Figure 1. 2D structure of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
Synthesis and Mechanistic Insights
The synthesis of fluorinated phenylacetic acids often involves multi-step processes. While specific literature for the direct synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is not publicly detailed, a plausible and robust synthetic strategy can be extrapolated from established methods for analogous compounds, such as the synthesis of 2,4,5-trifluorophenylacetic acid.[2][3] A common approach involves the reaction of a substituted fluorobenzene with an appropriate C2 synthon, followed by hydrolysis.
One logical pathway begins with 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene as the starting material. This can undergo a metal-catalyzed cross-coupling reaction (e.g., Sonogashira or Heck coupling) to introduce a two-carbon chain, which is then oxidized and hydrolyzed to the desired carboxylic acid. An alternative, and often more direct, route is the Willgerodt-Kindler reaction or a multi-step conversion involving a Grignard reagent.
Below is a proposed high-level workflow for the synthesis.
Caption: Proposed synthetic workflow for 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid.
Causality in Experimental Choices:
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Starting Material : 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is chosen due to the reactivity of the bromine atom in forming organometallic intermediates or participating in cross-coupling reactions, while the fluoro and trifluoromethoxy groups remain stable.
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Grignard Formation : The formation of a Grignard reagent is a classic and effective method for creating a carbon-carbon bond by transforming the aryl halide into a potent nucleophile.
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Oxidation : A strong oxidizing agent is necessary to convert the newly introduced alkyl side-chain into a carboxylic acid. The choice of agent depends on the stability of the other functional groups on the ring.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, a suite of analytical techniques must be employed. This self-validating system confirms the product's integrity at multiple levels.
Primary Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹H NMR will confirm the presence of the aromatic and methylene protons, while ¹⁹F NMR is crucial for verifying the fluorine environments of both the single fluorine atom and the trifluoromethoxy group.
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Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.
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High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A well-developed HPLC method can separate the final product from any starting materials, intermediates, or by-products.[4]
Caption: Quality control workflow for final product validation.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard method for assessing the purity of the final compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. Acetonitrile is a common organic modifier providing good separation efficiency.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 4 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
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Applications in Research and Drug Development
The true value of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid lies in its role as a versatile building block. The strategic placement of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance key drug properties.
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Improved Metabolic Stability : The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is also highly resistant to metabolic degradation.
-
Enhanced Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]
-
Modulation of pKa : The electron-withdrawing nature of the substituents can alter the acidity of the carboxylic acid group, which can be tuned to optimize binding interactions with a biological target.
-
Bioisosterism : The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or isopropyl group, offering a different electronic and conformational profile while maintaining similar steric bulk.
This compound is an ideal starting point for the synthesis of more complex molecules, including:
-
Active Pharmaceutical Ingredients (APIs) : It can be incorporated into lead compounds for various therapeutic areas. For example, related fluorinated phenylacetic acids are precursors to anti-diabetic drugs like sitagliptin.[6]
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Agrochemicals : The unique properties imparted by fluorine are also highly valuable in the development of novel herbicides and pesticides.[5]
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Probes for Chemical Biology : Derivatives can be synthesized to serve as molecular probes to study biological pathways. Studies on aryl acetamide triazolopyridazines have shown that fluorine substitution plays a remarkable role in their activity against Cryptosporidium.[7]
Safe Handling and Storage
GHS Hazard Information (Inferred):
Recommended Precautions:
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Handling : Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a valuable and specialized chemical intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Understanding its synthesis, analytical profile, and potential applications is key to leveraging its full potential in the research and development of next-generation therapeutics and other advanced materials.
References
-
Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved February 3, 2026, from [Link]
- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid. Retrieved February 3, 2026, from [Link]
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SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. Retrieved February 3, 2026, from [Link]
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Lead Sciences. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved February 3, 2026, from [Link]
- Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved February 3, 2026, from [Link]
- Google Patents. (2015). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
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